
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide, also known as BMB-Cl, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. One study found that 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide inhibited the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a role in inflammation. Another study showed that 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide inhibited the activity of the protein kinase AKT, which is involved in cell survival and proliferation.
Effets Biochimiques Et Physiologiques
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide has been shown to have various biochemical and physiological effects in scientific research studies. One study found that 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide decreased the levels of reactive oxygen species (ROS) in human monocytes, which play a role in inflammation and oxidative stress. Another study showed that 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide increased the levels of the protein Bax, which is involved in apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide in lab experiments is its high purity, which allows for accurate and reproducible results. However, a limitation is that 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic compound and may not accurately represent the effects of natural compounds in vivo.
Orientations Futures
There are several future directions for research on 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer and viral infections. Another direction is to further elucidate its mechanism of action and identify its molecular targets. Additionally, research could be conducted to optimize the synthesis method and improve the yield and purity of 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide.
In conclusion, 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. Its synthesis method involves a multi-step process, and it has been investigated for its potential as an anti-inflammatory, anti-tumor, and anti-viral agent. Its mechanism of action involves the inhibition of various enzymes and signaling pathways, and it has various biochemical and physiological effects. While there are advantages and limitations to using 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide in lab experiments, there are several future directions for research on this compound.
Méthodes De Synthèse
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is synthesized through a multi-step process. The first step involves the reaction of 2-amino-6-methylbenzothiazole with 2-chlorobenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with sodium hydride and 4-chloroaniline to yield 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide. The purity of the compound is confirmed through various analytical techniques such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide has been investigated for its potential as a therapeutic agent in various scientific research studies. One study found that 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in human monocytes. Another study showed that 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide had anti-tumor activity in a mouse model of lung cancer by inducing apoptosis in cancer cells. 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide has also been investigated for its potential as an anti-viral agent, with one study showing that it inhibited the replication of the hepatitis C virus in vitro.
Propriétés
Numéro CAS |
4298-30-0 |
|---|---|
Nom du produit |
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |
Formule moléculaire |
C15H11ClN2OS |
Poids moléculaire |
302.8 g/mol |
Nom IUPAC |
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H11ClN2OS/c1-9-6-7-12-13(8-9)20-15(17-12)18-14(19)10-4-2-3-5-11(10)16/h2-8H,1H3,(H,17,18,19) |
Clé InChI |
ARXYASGOOYTBIP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3Cl |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B186063.png)
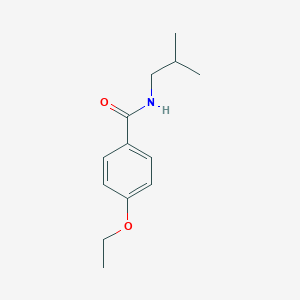
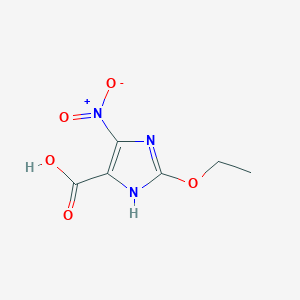

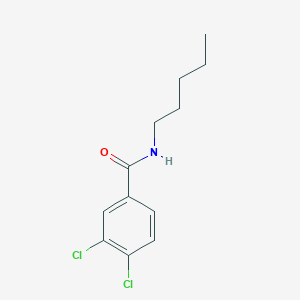

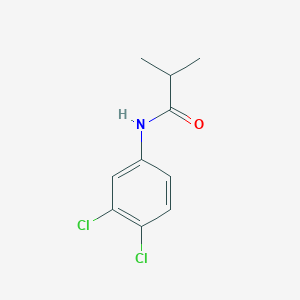
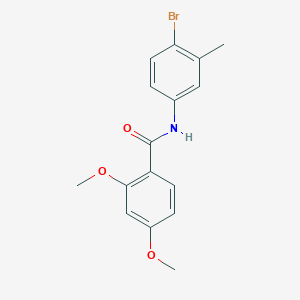
![2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B186077.png)



